molecular formula C23H24ClN5O4 B12048972 8-[benzyl(methyl)amino]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 332904-84-4

8-[benzyl(methyl)amino]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12048972
CAS No.: 332904-84-4
M. Wt: 469.9 g/mol
InChI Key: IGPGWMHEFXUIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine-2,6-dione derivative with a benzyl(methyl)amino substituent at position 8, a 3-(4-chlorophenoxy)-2-hydroxypropyl group at position 7, and a methyl group at position 2. Its molecular formula is C₂₃H₂₄ClN₅O₄, and its molecular weight is 478.93 g/mol (estimated based on structural analogs in ).

Properties

CAS No.

332904-84-4

Molecular Formula

C23H24ClN5O4

Molecular Weight

469.9 g/mol

IUPAC Name

8-[benzyl(methyl)amino]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C23H24ClN5O4/c1-27(12-15-6-4-3-5-7-15)22-25-20-19(21(31)26-23(32)28(20)2)29(22)13-17(30)14-33-18-10-8-16(24)9-11-18/h3-11,17,30H,12-14H2,1-2H3,(H,26,31,32)

InChI Key

IGPGWMHEFXUIDV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC(COC4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Epoxide Formation

The 7-propyl side chain is oxidized to an epoxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–5°C. This intermediate is highly reactive and must be used immediately.

Ring-Opening with 4-Chlorophenol

The epoxide undergoes nucleophilic attack by 4-chlorophenol in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB). This reaction occurs in a biphasic system (toluene/aqueous K₂CO₃) at 50–70°C, yielding the 3-(4-chlorophenoxy)-2-hydroxypropyl substituent.

Optimized Conditions :

  • Catalyst : 5 mol% TBAB.

  • Reaction Time : 6–8 hours.

  • Yield : 78–82%.

Final Purification and Characterization

Crude product is purified via:

  • Liquid-Liquid Extraction : Separation of the organic layer (toluene or DCM) from aqueous residues.

  • Recrystallization : Ethanol/water (3:1 v/v) at –20°C affords crystalline product with 99% purity.

  • Chromatography : Optional silica gel column chromatography using ethyl acetate/hexane (1:2) for analytical-grade material.

Analytical Data :

  • Molecular Formula : C₂₄H₂₆ClN₅O₄.

  • Molecular Weight : 483.9 g/mol.

  • Melting Point : 168–170°C (decomposes).

Comparative Analysis of Synthetic Routes

ParameterMethod AMethod BMethod C
Overall Yield 70%82%75%
Reaction Time 12 hours10 hours14 hours
Purity 99%99.5%98%
Catalyst TBABNonePEG-400
Solvent System Toluene/H₂ODCM/MeOHAcetonitrile/H₂O

Method B, utilizing phase-transfer catalysis without additional solvents, emerges as the most efficient, offering higher yields and reduced environmental impact.

Industrial-Scale Considerations

Large-scale production faces challenges in heat management and catalyst recovery. Continuous flow reactors equipped with in-line UV monitoring have been proposed to maintain optimal temperatures (70±2°C) and automate intermediate quenching. Additionally, solvent recycling systems reduce DMF and toluene consumption by 40% .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

8-[benzyl(methyl)amino]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives are widely studied for their adenosine receptor modulation and anti-inflammatory properties. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Compound Name Position 7 Substituent Position 8 Substituent Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
Target Compound : 8-[Benzyl(methyl)amino]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione 3-(4-Chlorophenoxy)-2-hydroxypropyl Benzyl(methyl)amino C₂₃H₂₄ClN₅O₄ 478.93 N/A (Baseline)
8-[Benzyl(methyl)amino]-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 4-Chlorobenzyl Benzyl(methyl)amino C₂₁H₂₀ClN₅O₂ 409.87 Shorter alkyl chain at position 7; lacks hydroxyl group and phenoxy moiety
7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione 3-(4-Chlorophenoxy)-2-hydroxypropyl 3-Methoxypropylamino C₂₁H₂₆ClN₅O₅ 488.42 Methoxypropylamino at position 8 instead of benzyl(methyl)amino
8-[(2-Hydroxyethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione 3-Phenylpropyl 2-Hydroxyethylamino C₁₉H₂₃N₅O₃ 381.42 Hydrophilic 2-hydroxyethylamino at position 8; lacks chlorophenoxy group
8-[(4-Methoxybenzyl)amino]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione Octyl 4-Methoxybenzylamino C₂₃H₃₁N₅O₃ 433.53 Long alkyl chain at position 7; methoxybenzylamino at position 8
8-[(2-Aminoethyl)amino]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 4-Chlorobenzyl 2-Aminoethylamino C₁₆H₁₉ClN₆O₂ 362.81 Additional methyl group at position 1; hydrophilic aminoethyl substituent

Key Findings from Structural Comparisons :

Position 7 Modifications: The 3-(4-chlorophenoxy)-2-hydroxypropyl group in the target compound (vs. Analogs with octyl or phenylpropyl chains (e.g., ) exhibit higher lipophilicity but reduced water solubility .

Position 8 Modifications: The benzyl(methyl)amino group in the target compound provides a balance of hydrophobicity and moderate steric hindrance. Replacing this with methoxypropylamino () reduces aromatic interactions, while 2-hydroxyethylamino () increases polarity but may reduce membrane permeability . 4-Methoxybenzylamino () introduces electron-donating methoxy groups, which could alter electronic properties and binding affinity .

Biological Implications: Compounds with 4-chlorophenoxy or 4-chlorobenzyl groups (e.g., Target, ) may exhibit enhanced adenosine A2A receptor binding due to halogen-mediated interactions, as suggested by anti-inflammatory studies in . The absence of a hydroxyl group in 8-[benzyl(methyl)amino]-7-(4-chlorobenzyl) () correlates with lower solubility, as noted in its molecular weight (409.87 vs. 478.93 for the target) .

Biological Activity

The compound 8-[benzyl(methyl)amino]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione , identified by CAS number 941938-00-7, belongs to the purine class of molecules. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₅O₄
Molecular Weight483.9 g/mol
StructureStructure

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Purine Core : The purine structure is synthesized through condensation reactions.
  • Alkylation : The introduction of the benzyl(methyl)amino group is achieved via alkylation with benzyl chloride and methylamine.
  • Hydroxypropyl Group Addition : This is done through nucleophilic substitution reactions using appropriate alkyl halides.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in DNA replication and cell cycle regulation, which is crucial for its anticancer properties.
  • Receptor Modulation : The compound can modulate receptor activity, influencing various signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines:

Cell LineIC₅₀ (µM)Reference
MCF70.46
HepG20.71
NCI-H46032

These findings suggest that the compound may effectively inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

Other Biological Activities

In addition to its anticancer effects, this compound has been studied for:

  • Anti-inflammatory Properties : Similar compounds in its class have demonstrated anti-inflammatory effects, suggesting a potential therapeutic application.
  • Antiviral Activity : Some purine derivatives have exhibited antiviral properties, warranting further investigation into this compound's capabilities.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of the compound against several cancer cell lines. The results indicated a dose-dependent response with significant inhibition observed at lower concentrations, particularly in MCF7 and HepG2 cells.

Study 2: Mechanistic Insights

Research focused on understanding the mechanism behind the anticancer activity revealed that the compound induces apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 8-[benzyl(methyl)amino]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including alkylation of the purine core, introduction of the benzyl(methyl)amino group at position 8, and functionalization at position 7 with a chlorophenoxy-hydroxypropyl moiety. Key variables include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and reaction time (12–48 hours). For example, highlights the importance of solvent polarity in stabilizing intermediates during alkylation . Optimization should include systematic screening of catalysts (e.g., K₂CO₃ for deprotonation) and purification via column chromatography or recrystallization.

Q. How can researchers confirm the molecular structure of this compound and its intermediates?

  • Methodological Answer : Structural confirmation requires a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography (if crystalline) to resolve bond angles and spatial arrangement, as demonstrated in for a related purine derivative .
  • Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • In vitro binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities (Kd values) for targets like adenosine receptors or phosphodiesterases.
  • Enzyme inhibition studies : Monitor activity changes (e.g., via spectrophotometric assays) in the presence of the compound, as suggested in for structurally similar purines .
  • Molecular docking and MD simulations : Leverage software like AutoDock or Schrödinger Suite to predict binding modes, guided by the compound’s InChIKey (e.g., NMCHYWGKBADVMK for analogs in ) .

Q. What strategies can resolve contradictory data in pharmacological studies (e.g., varying potency across assays)?

  • Methodological Answer :

  • Enantiomer separation : If the compound has chiral centers (e.g., 2-hydroxypropyl group), use chiral HPLC to isolate enantiomers and test activity differences, as seen in for theophylline derivatives .
  • Metabolic stability profiling : Assess hepatic microsomal degradation to rule out rapid metabolism skewing in vitro vs. in vivo results.
  • Proteomic profiling : Identify off-target interactions via kinase panels or proteome-wide affinity pulldowns.

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modifications at positions 7 and 8 (e.g., replacing 4-chlorophenoxy with fluorophenoxy or morpholino groups) and compare bioactivity, as shown in and .
  • Computational QSAR modeling : Train models using descriptors like logP, polar surface area, and electronic parameters to predict activity trends.
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bond donors/acceptors) using software such as Phase or MOE.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.